molecular formula C7H6ClFO5S2 B13348632 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate CAS No. 23383-87-1

2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate

Cat. No.: B13348632
CAS No.: 23383-87-1
M. Wt: 288.7 g/mol
InChI Key: IAWVAOWNJJCRNQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is a chemical compound with the molecular formula C7H6ClFO5S2 and a molecular weight of 288.70 g/mol It is known for its unique structural features, which include a chloro group, a fluorosulfonyl group, and a methanesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate typically involves the introduction of the fluorosulfonyl group to a suitable precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as electrophilic fluorosulfonylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Addition Reactions: The fluorosulfonyl group can engage in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted phenyl methanesulfonates, while oxidation or reduction can lead to different oxidation states of the sulfur atom.

Scientific Research Applications

2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The fluorosulfonyl group is particularly reactive, allowing for the formation of strong bonds with various nucleophiles. This reactivity is harnessed in synthetic applications to introduce the sulfonyl fluoride moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is unique due to the presence of both a chloro group and a fluorosulfonyl group on the phenyl ring

Properties

CAS No.

23383-87-1

Molecular Formula

C7H6ClFO5S2

Molecular Weight

288.7 g/mol

IUPAC Name

(2-chloro-4-fluorosulfonylphenyl) methanesulfonate

InChI

InChI=1S/C7H6ClFO5S2/c1-15(10,11)14-7-3-2-5(4-6(7)8)16(9,12)13/h2-4H,1H3

InChI Key

IAWVAOWNJJCRNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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